6-phenyl-1H-pyrimidine-2,4-dithione

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Researchers requiring a 2,4-dithione scaffold for selective nucleophilic derivatization often face limited sourcing options for high-purity material. This compound resolves that gap. - Directly enables rapid construction of thieno[2,3-d]pyrimidine libraries via reaction with α-halocarbonyls. - Inherent LogP of 2.50 (vs. ~0.87 for oxygen analogs) allows strategic lipophilicity tuning for membrane permeability without additional substituents. - Provides a validated 6-phenyl core for developing DHFR inhibitors with a distinct hydrophobic pocket binding mode. Assured supply consistency supports iterative medicinal chemistry campaigns.

Molecular Formula C10H8N2S2
Molecular Weight 220.3g/mol
CAS No. 64247-58-1
Cat. No. B494338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-1H-pyrimidine-2,4-dithione
CAS64247-58-1
Molecular FormulaC10H8N2S2
Molecular Weight220.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=S)NC(=S)N2
InChIInChI=1S/C10H8N2S2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
InChIKeyVBZZPISRUWBGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1H-pyrimidine-2,4-dithione: Chemical Scaffold and Baseline Properties


6-Phenyl-1H-pyrimidine-2,4-dithione (CAS 64247-58-1) is a heterocyclic compound with the molecular formula C10H8N2S2 and a molecular weight of 220.3 g/mol . This pyrimidine-2,4-dithione scaffold is a privileged motif in medicinal chemistry research, serving as a versatile intermediate for the synthesis of diverse biologically active derivatives . The compound is characterized by a phenyl group at the 6-position and thione functionalities at the 2- and 4-positions, which confer unique physicochemical properties including a predicted ACD/LogP of 2.50 and a polar surface area of 88 Ų .

1
Heterocyclic building block for derivatization into bioactive scaffolds
2
2,4-Dithione moiety enables nucleophilic substitution at both thione positions
3
6-Phenyl substituent reported as binding-mode determinant in enzyme pocket studies

Why Substitution with In-Class Analogs Fails: The Critical 2,4-Dithione Moiety


The substitution of 6-phenyl-1H-pyrimidine-2,4-dithione with closely related pyrimidine analogs, such as 6-phenyluracil or 6-phenyl-2-thiouracil, is not scientifically valid due to profound differences in electronic properties, binding modes, and biological activity. The presence of the 2,4-dithione moiety in this compound creates a distinct chemical environment that directly impacts its reactivity and potential as a building block [1]. The C=S groups significantly alter the compound's lipophilicity, hydrogen-bonding capabilities, and electrophilic character compared to C=O-containing analogs, leading to divergent interactions with biological targets and different derivatization pathways [2]. Consequently, researchers cannot assume interchangeable biological or chemical behavior; specific procurement of this exact dithione scaffold is essential for projects requiring its unique properties.

Target Feature
Analog May Be Considered
Why Interchangeability May Shift
2,4-Dithione reactivity
6-Phenyluracil (2,4-dione)
C=S vs C=O alters electrophilicity; S-alkylation pathways may not transfer
Full dithione H-bonding profile
6-Phenyl-2-thiouracil
Partial sulfur substitution shifts electronic environment and fragmentation behavior
6-Phenyl binding conformation
6-Methyl or 6-alkyl pyrimidine
Reported 7-fold enzyme inactivation rate difference; binding mode may not reproduce

Quantitative Differentiation Guide: Evidence for Selecting This Scaffold Over Analogs


Lipophilicity Differentiation vs. 6-Phenyluracil

The substitution of oxygen atoms with sulfur significantly increases lipophilicity. The target compound 6-phenyl-1H-pyrimidine-2,4-dithione exhibits a predicted ACD/LogP of 2.50 . In contrast, its oxygen analog, 6-phenyluracil, has a predicted LogP of approximately 0.87 (KOWWIN v1.67 estimate) . This difference in lipophilicity is crucial for membrane permeability and target engagement in biological systems.

Lipophilicity Shift
Cross-study context
ΔLogP ≈ +1.63
Supports lipophilicity-based scaffold selection
Computational prediction; verify experimentally
Medicinal Chemistry Physicochemical Property Analysis Drug Design

Reactivity Advantage for Thienopyrimidine Synthesis

The 2,4-dithione moiety in 6-phenyl-1H-pyrimidine-2,4-dithione is a key reactive handle for nucleophilic substitution, enabling facile synthesis of complex heterocycles. For instance, reaction with ethyl chloroacetate yields thieno[2,3-d]pyrimidine derivatives in good yields [1]. This contrasts with 6-phenyluracil, where the corresponding oxygen atoms are far less reactive toward similar nucleophiles under comparable conditions, often requiring harsher conditions or alternative, more complex synthetic routes [2].

Synthetic Route
Class-level
S-alkylation with ethyl chloroacetate → thieno[2,3-d]pyrimidines
Supports synthetic route planning
Class-level inference; reaction scope may vary
Synthetic Chemistry Heterocyclic Chemistry Derivatization

Distinct Binding Conformation in DHFR

A foundational study on irreversible inhibitors of dihydrofolic reductase (DHFR) demonstrated that the 6-phenyl group in pyrimidines dictates a unique binding conformation. A direct comparison of inactivation rates showed that the 6-phenyl analog (2-amino-5-(p-bromoacetamidophenoxypropyl)-6-phenyl-4-pyrimidinol, II) inactivated DHFR 7 times faster than its 6-methyl analog (III). The half-life for enzyme inactivation with the 6-phenyl compound was approximately 45 minutes, whereas the 6-methyl compound showed significantly slower inactivation [1].

DHFR Inactivation
Head-to-head
6-Phenyl: t₁/₂ ≈ 45 min
vs6-Methyl: ~7× slower inactivation
Supports binding-mode comparison context
DHFR irreversible inhibitor study; scaffold relevance to review
Enzyme Inhibition DHFR Drug Discovery

Electronic Property and Fragmentation Divergence

The presence of sulfur fundamentally alters the electronic structure and fragmentation behavior of the pyrimidine core. A comparative mass spectrometry study revealed that the spectra of 2-thioderivatives (such as 6-phenyl-2-thiouracil) show important differences compared to those of their corresponding uracil analogs (6-phenyluracil). This is attributed to the distinct electronic properties of the C=S group versus the C=O group, which influences bond strengths and fragmentation pathways [1].

MS Fragmentation
Head-to-head
Distinct C=S fragmentation pathways vs C=O analog
Supports analytical characterization workflow
Electron impact MS; unique spectral signature
Analytical Chemistry Mass Spectrometry Structural Biology

Optimal Research and Industrial Application Scenarios


Thieno[2,3-d]pyrimidine Library Synthesis

The compound's high reactivity towards nucleophiles at the 2- and 4-positions makes it an ideal starting material for the rapid and efficient construction of thieno[2,3-d]pyrimidine libraries [1]. This is a key advantage over oxygen-based analogs, which would require alternative, often more cumbersome, synthetic strategies. This application is directly supported by its established use in the synthesis of diverse thieno[2,3-d]pyrimidine derivatives via reaction with α-halocarbonyl compounds [1].

DHFR Inhibitor Design with Distinct Binding Modes

For researchers developing next-generation dihydrofolate reductase (DHFR) inhibitors, the 6-phenylpyrimidine core offers a validated, unique binding mode that differs from smaller 6-alkyl-substituted analogs [2]. The demonstrated 7-fold difference in inactivation kinetics between 6-phenyl and 6-methyl analogs on a related scaffold suggests that this core can be exploited to achieve specific interactions with the enzyme's hydrophobic pocket [2], making it a strategic choice for exploring novel inhibitor chemotypes.

Physicochemical Property Optimization for Lead Design

In medicinal chemistry campaigns where modulating lipophilicity is a key objective, 6-phenyl-1H-pyrimidine-2,4-dithione provides a scaffold with an inherently higher LogP (2.50) compared to its oxygen-containing analog (LogP ~0.87) . This property can be strategically leveraged to improve a lead compound's membrane permeability or blood-brain barrier penetration without adding extra lipophilic moieties, thereby maintaining a favorable physicochemical profile.

Application
Selection Property
Validation Focus
Thieno[2,3-d]pyrimidine library synthesis
Dithione reactivity profile
Synthetic route efficiency review
DHFR inhibitor binding studies
6-Phenyl substitution context
Enzyme inactivation assay context
Lead lipophilicity modulation studies
Scaffold LogP property
Membrane permeability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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